4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene
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Overview
Description
4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential biological activity. This compound is used in various applications, including drug development and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene typically involves the azidation of a suitable precursor. One common method is the reaction of 4-bromo-2-methylbenzyl alcohol with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-[(1S)-1-Aminoethyl]-1-bromo-2-methylbenzene.
Oxidation: 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzoic acid.
Scientific Research Applications
4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for drug development, particularly in designing new therapeutic agents.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The bromine atom can also undergo substitution reactions, allowing the compound to be modified for various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1S)-1-Azidoethyl]-1-chloro-2-methylbenzene
- 4-[(1S)-1-Azidoethyl]-1-iodo-2-methylbenzene
- 4-[(1S)-1-Azidoethyl]-1-fluoro-2-methylbenzene
Uniqueness
4-[(1S)-1-Azidoethyl]-1-bromo-2-methylbenzene is unique due to its combination of an azido group and a bromine atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its structure also provides a balance between reactivity and stability, which is advantageous in both research and industrial settings.
Properties
IUPAC Name |
4-[(1S)-1-azidoethyl]-1-bromo-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-6-5-8(3-4-9(6)10)7(2)12-13-11/h3-5,7H,1-2H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBALFAIFBJLHQF-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@H](C)N=[N+]=[N-])Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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